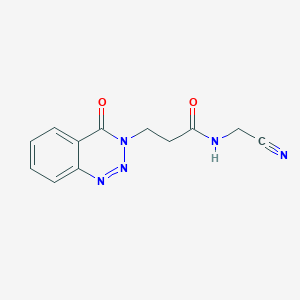![molecular formula C19H15ClN2O4S2 B2498742 2-[(2-{[4-(4-clorofenil)-1,3-tiazol-2-il]amino}-2-oxoetil)sulfinil]benzoato de metilo CAS No. 338966-04-4](/img/structure/B2498742.png)
2-[(2-{[4-(4-clorofenil)-1,3-tiazol-2-il]amino}-2-oxoetil)sulfinil]benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate is a complex organic compound that belongs to the class of sulfoxides. This compound has a thiazole ring, an important moiety known for its wide range of biological activities. The presence of a 4-chlorophenyl group and a benzenecarboxylate moiety indicates its potential pharmacological uses.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate finds its applications in several scientific domains:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential enzyme inhibitory activities.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate typically involves multi-step organic reactions. The primary route includes:
Thiazole ring formation through cyclization of appropriate precursors.
Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Formation of the sulfoxide moiety through oxidation using mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Final esterification to form the benzenecarboxylate ester.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale, optimized for yield and cost-effectiveness. High-pressure reactors, continuous flow systems, and automated reaction monitoring could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation to sulfone derivatives using stronger oxidizers.
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution on the thiazole ring.
Common Reagents and Conditions
Oxidation: Using reagents like m-CPBA under controlled temperature.
Reduction: Utilizing sodium borohydride in an alcoholic solvent.
Substitution: Employing alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products
Depending on the reaction conditions, the major products can vary from sulfones and sulfides to substituted thiazole derivatives.
Mecanismo De Acción
The mechanism by which Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate exerts its effects is multi-faceted:
Molecular Targets: Likely interacts with various enzymes and receptors due to its structural diversity.
Pathways Involved: May interfere with cellular signaling pathways, modulating processes like apoptosis and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-chlorophenylthio)benzoate: Differing in the thiazole and sulfoxide moieties.
2-[(4-Chlorophenyl)thio]-N-(2-oxo-2-phenylethyl)benzamide: Similar, but with an amide linkage instead of a carboxylate ester.
Uniqueness
The unique combination of the thiazole ring, sulfoxide group, and carboxylate ester in Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate imparts distinctive chemical and biological properties, setting it apart from its analogues.
Feel free to dive deeper into any section you're curious about!
Propiedades
IUPAC Name |
methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfinylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-26-18(24)14-4-2-3-5-16(14)28(25)11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGAVBQYPQNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2498662.png)

![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
![5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2498669.png)



![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)
![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)
![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2498681.png)
